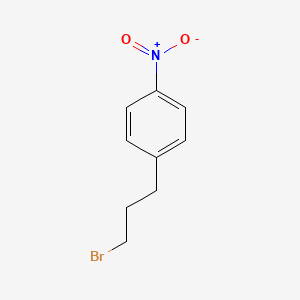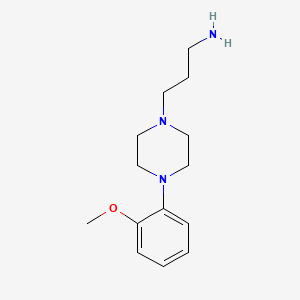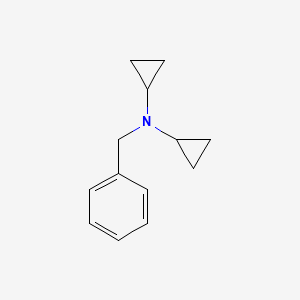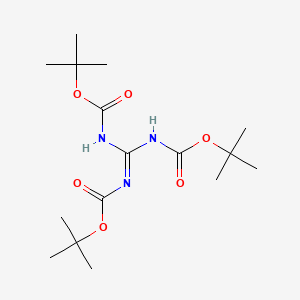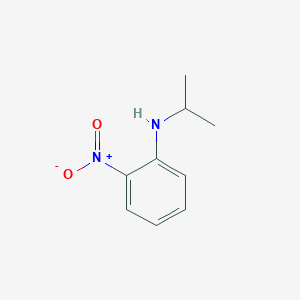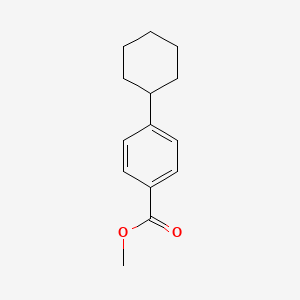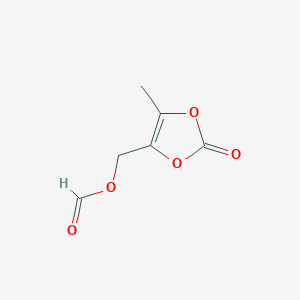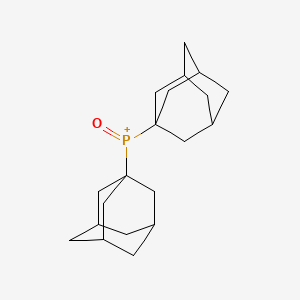
Oxyde de di-1-adamantylphosphine
Vue d'ensemble
Description
Di-1-adamantylphosphine oxide, also known as Bis(adamant-1-yl)phosphine or Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine, is a chemical compound with the empirical formula C20H31P . It has a molecular weight of 302.43 .
Molecular Structure Analysis
The molecular structure of Di-1-adamantylphosphine oxide is complex due to the presence of the adamantyl groups . The compound is a stable tautomer of di(1-adamantyl)phosphinous acid .Chemical Reactions Analysis
Di-1-adamantylphosphine oxide has been used to synthesize new PA-Ad-coordinated complexes, which are effective precatalysts for the Suzuki reaction of aryl chlorides . The reduction of Pd(II) in these complexes by arylboronic acid was examined, and the ideal Pd-to-PA ratio in the Suzuki reaction was found to be 1:1 .Physical And Chemical Properties Analysis
Di-1-adamantylphosphine oxide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air due to its sensitivity . The compound is white in color and is insoluble in water .Applications De Recherche Scientifique
Réactions de Suzuki avec des chlorures d'aryle non réactifs
L'oxyde de di(1-adamantyl)phosphine (SPO-Ad), un tautomère stable de l'acide di(1-adamantyl)phosphineux (PA-Ad), a été utilisé pour synthétiser deux nouveaux complexes coordonnés au PA-Ad, POPd-Ad et POPd2-Ad . Ces complexes sont des précatalyseurs efficaces pour la réaction de Suzuki des chlorures d'aryle . La réduction de Pd(II) dans POPd-Ad et POPd2-Ad par l'acide arylboronique a été examinée, et le rapport idéal Pd-à-PA dans la réaction de Suzuki s'est avéré être de 1:1 .
Ligands pour l'activation des halogénures d'aryle
Les di(1-adamantyl)alkylphosphines, y compris la di(1-adamantyl)-n-butylphosphine (BuPAd 2), ont été introduites comme ligands stériquement exigeants et riches en électrons pour l'activation des halogénures d'aryle . Ces phosphines se sont avérées être d'excellents ligands pour diverses réactions de couplage catalysées au palladium .
Réactions de couplage de Heck
La di(1-adamantyl)-n-butylphosphine (BuPAd 2) s'est avérée être un excellent ligand pour les réactions de couplage de Heck . Cette application est particulièrement utile dans la synthèse de molécules organiques complexes .
Aminations de Buchwald–Hartwig
La di(1-adamantyl)-n-butylphosphine (BuPAd 2) a également été utilisée comme ligand pour les aminations de Buchwald–Hartwig . Cette réaction est utilisée pour la formation de liaisons carbone-azote, ce qui est une étape clé dans la synthèse de nombreux produits pharmaceutiques et composés biologiquement actifs .
Réactions d'α-arylation des cétones
La di(1-adamantyl)-n-butylphosphine (BuPAd 2) a été utilisée comme ligand pour les réactions d'α-arylation des cétones . Cette réaction est importante dans la synthèse de molécules organiques complexes, en particulier dans l'industrie pharmaceutique .
Synthèse de nouveaux complexes métalliques
L'oxyde de di(1-adamantyl)phosphine (SPO-Ad) a été utilisé dans la synthèse de nouveaux complexes métalliques, tels que POPd-Ad et POPd2-Ad . Ces complexes se sont avérés être des précatalyseurs efficaces pour diverses réactions, y compris la réaction de Suzuki des chlorures d'aryle .
Safety and Hazards
Mécanisme D'action
Target of Action
Di-1-adamantylphosphine oxide (SPO-Ad) is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metal complexes, particularly palladium (Pd) complexes . These complexes play a crucial role in various cross-coupling reactions, which are fundamental in organic synthesis .
Mode of Action
SPO-Ad interacts with its targets by coordinating with the metal center of the complex . It forms PA-Ad-coordinated complexes, POPd-Ad and POPd2-Ad . The interaction of SPO-Ad with Pd(II) leads to the reduction of Pd(II) by arylboronic acid . This interaction and the subsequent changes in the Pd complex are crucial for the catalytic activity of the complex .
Biochemical Pathways
The primary biochemical pathway affected by SPO-Ad is the Suzuki reaction of aryl chlorides . The Suzuki reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two aryl groups . The downstream effects of this pathway include the synthesis of various organic compounds, which have broad applications in natural product synthesis and materials science .
Result of Action
The result of SPO-Ad’s action is the successful catalysis of the Suzuki reaction of aryl chlorides . The mononuclear and mono-ligated Pd species, assumed to be catalytically active, are formed as a result of the interaction between SPO-Ad and Pd(II) . This leads to the formation of the desired organic compounds.
Action Environment
The action, efficacy, and stability of SPO-Ad are influenced by various environmental factors. For instance, the transformation of POPd2-Ad to POPd-Ad is facilitated in an acetonitrile environment . Additionally, the temperature can affect the catalytic yields of the reaction . Optimal reaction conditions, including the reaction time and catalyst loading, can enhance the effectiveness of SPO-Ad .
Propriétés
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131266-79-0 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-1-adamantylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



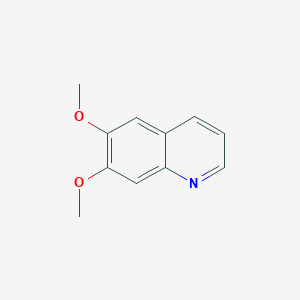
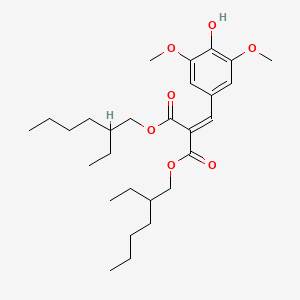



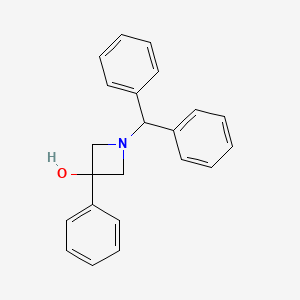
amine](/img/structure/B1600386.png)
